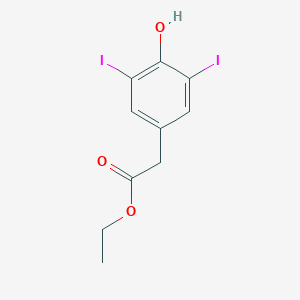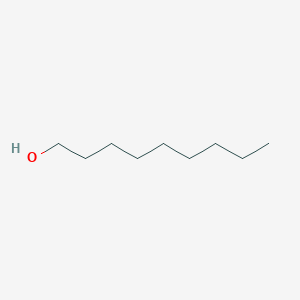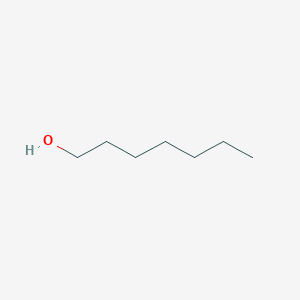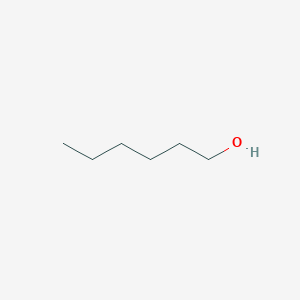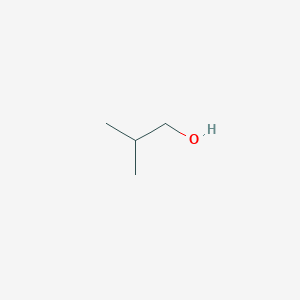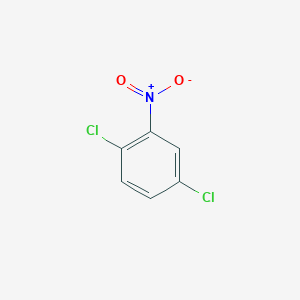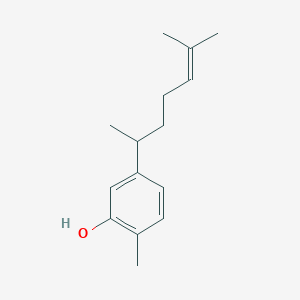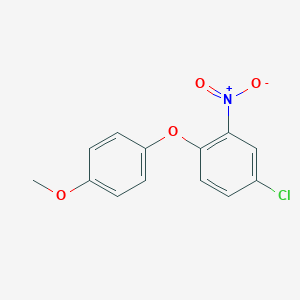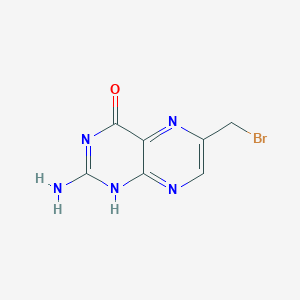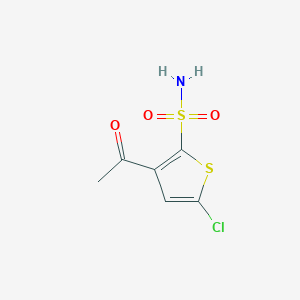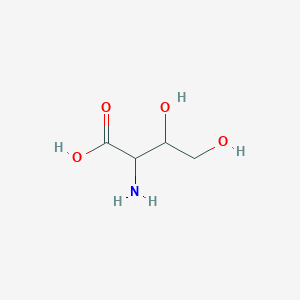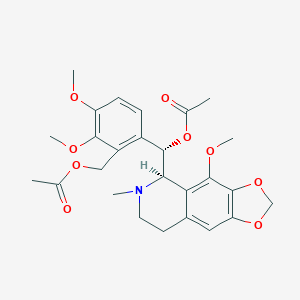
(+)-Papaveroxinoline Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Papaveroxinoline Acetate is a natural compound that is found in the Papaveraceae family of plants. It is a type of alkaloid, which is a group of naturally occurring chemical compounds that have a nitrogen-containing ring structure. (+)-Papaveroxinoline Acetate is known to have a range of biochemical and physiological effects, which make it an interesting compound for scientific research.
Wirkmechanismus
The mechanism of action of (+)-Papaveroxinoline Acetate is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
(+)-Papaveroxinoline Acetate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anticancer, and antiviral properties. It has also been shown to have an inhibitory effect on certain enzymes involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (+)-Papaveroxinoline Acetate for lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its complex synthesis process and limited availability may be a limitation for some research applications.
Zukünftige Richtungen
There are several potential future directions for research on (+)-Papaveroxinoline Acetate. One area of focus could be on its potential as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Another area of research could investigate its use as an anticancer agent, particularly in combination with other drugs. Additionally, further studies could explore its potential as an antiviral agent, particularly in the context of emerging viral diseases.
Synthesemethoden
The synthesis of (+)-Papaveroxinoline Acetate is a complex process that involves several steps. The first step is the extraction of the compound from the plant material. This is followed by purification and isolation of the compound using chromatography techniques. The final step involves the conversion of the compound into its acetate form.
Wissenschaftliche Forschungsanwendungen
(+)-Papaveroxinoline Acetate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, which could make it useful in the treatment of conditions such as arthritis and asthma. Another area of research has investigated its potential as an anticancer agent, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
[6-[(S)-acetyloxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxyphenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO9/c1-14(28)33-12-18-17(7-8-19(30-4)23(18)31-5)24(36-15(2)29)22-21-16(9-10-27(22)3)11-20-25(26(21)32-6)35-13-34-20/h7-8,11,22,24H,9-10,12-13H2,1-6H3/t22-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORLMVUCRQGQQT-VWNXMTODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC(=C1OC)OC)[C@@H]([C@H]2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Papaveroxinoline Acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-](/img/structure/B41249.png)
